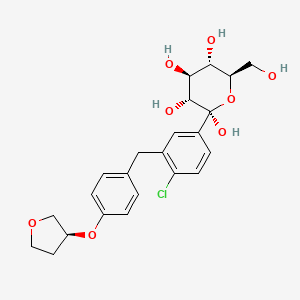

1-Hydroxy Empagliflozin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO8/c24-18-6-3-15(23(29)22(28)21(27)20(26)19(11-25)32-23)10-14(18)9-13-1-4-16(5-2-13)31-17-7-8-30-12-17/h1-6,10,17,19-22,25-29H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGOOQZXQOPQNT-QZMOQZSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4(C(C(C(C(O4)CO)O)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@]4([C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279691-35-8 | |

| Record name | 1-C-(4-Chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279691358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-[4-Chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-α-D-glucopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JK52XET6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation of 1 Hydroxy Empagliflozin M468/1

Enzymatic Pathways of Hydroxylation Leading to 1-Hydroxy Empagliflozin (B1684318)

The hydroxylation of empagliflozin is an oxidative process primarily mediated by a well-known family of enzymes.

The formation of 1-Hydroxy Empagliflozin (M468/1) is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. vulcanchem.com Specific in vitro studies have identified that the formation of this metabolite occurs mainly in hepatic microsomes, implicating CYP2C19 and CYP3A4 as key enzymes in this hydroxylation reaction. vulcanchem.com However, it is crucial to note that this oxidative pathway is considered minor in humans, where glucuronidation by UGT enzymes is the main metabolic route. fda.govtga.gov.autga.gov.au In vitro studies using human liver microsomes showed a low turnover of empagliflozin, suggesting it is not extensively metabolized by CYP enzymes in humans. tga.gov.au Furthermore, empagliflozin itself does not inhibit, inactivate, or induce major CYP450 isoforms, indicating a low potential for drug-drug interactions involving these enzymes. tga.gov.aumedcentral.com Studies in prediabetic rat models have shown that empagliflozin administration can alter the gene expression of certain cytochrome P450 proteins involved in lipid metabolism, such as Cyp4a1, Cyp4a2, Cyp1a1, Cyp2b1, Cyp7a1, and Cyp2e1. nih.govnih.gov

Current research has largely centered on the role of the cytochrome P450 system in the oxidative metabolism of empagliflozin. While the formation of oxidative metabolites is established, particularly in non-human species, the involvement of other oxidative enzyme systems beyond CYPs in the direct formation of this compound has not been extensively detailed in the available literature. One study identified an unstable hemiacetal metabolite, M466/2, which forms predominantly in male mouse kidney microsomes and subsequently degrades. nih.gov While this points to complex oxidative processes, the initial oxidation is still attributed primarily to CYP enzymes. Covalent binding studies conducted in liver microsomes have suggested that empagliflozin has a low likelihood of forming reactive intermediates through phase I metabolism. europa.eu

In Vitro Metabolic Studies of this compound (M468/1) Biogenesis

To understand the formation of this compound, researchers have utilized various in vitro systems that mimic metabolic processes in the body.

The biogenesis of this compound and other oxidative metabolites has been investigated using microsomal systems from both the liver and kidneys of various preclinical species and humans. fda.govnih.gov Studies using hepatic and renal microsomes from mice, rats, and humans have been instrumental in elucidating the metabolic pathways. nih.gov It has been observed that M468/1 formation happens predominantly in hepatic microsomes. vulcanchem.com However, a notable finding from these studies is the significant role of renal microsomes in certain species, particularly in male mice, where the formation of a related hemiacetal metabolite (M466/2) was exceptionally high. nih.gov

Detailed information on the specific reaction kinetics for the formation of this compound is limited in publicly available research. However, broader studies on empagliflozin's metabolic profile provide some insights. In vitro studies indicate that empagliflozin does not significantly inhibit major UGT isoforms (UGT1A1, UGT1A3, UGT1A8, UGT1A9, or UGT2B7) or CYP450 isoforms. tga.gov.au This suggests that the potential for empagliflozin to interfere with its own hydroxylation or the metabolism of other drugs via these pathways is low. tga.gov.au The binding of empagliflozin to the SGLT2 receptor is competitive with glucose and has a half-life of approximately one hour. researchgate.net

Species-Specific Differences in this compound (M468/1) Biogenesis in Preclinical Models

A critical finding in the study of empagliflozin metabolism is the pronounced difference across various species. Oxidative metabolism, which produces hydroxylated metabolites, is a minor pathway in humans but is the predominant route in rodents and dogs. fda.gov

This species-specific difference is highlighted by the formation of a hemiacetal metabolite (M466/2) in mice. Studies using hepatic and renal microsomes revealed that the formation of this metabolite was overwhelmingly predominant in male mouse kidney microsomes. nih.gov

The table below summarizes the comparative formation of the M466/2 metabolite, illustrating the significant species, sex, and tissue-specific differences.

Formation of Empagliflozin Metabolite M466/2 in Microsomes

| Comparison | Fold Difference | Source |

|---|---|---|

| Male Mouse Kidney vs. Female Mouse Kidney | 31-fold higher in males | nih.gov |

| Male Mouse Kidney vs. Male Mouse Liver | ~29-fold higher in kidney | nih.gov |

| Male Mouse Kidney vs. Female Mouse Liver | ~20-fold higher in kidney | nih.gov |

This highly selective formation in male mouse kidneys is linked to renal tubular injury observed in this specific preclinical model, a toxicity not seen in female mice or in rats of either sex. nih.gov This effect is attributed to the unstable nature of M466/2, which degrades into a reactive and cytotoxic species. nih.gov Given that glucuronidation is the main metabolic pathway in humans, and oxidation is only a minor route, such renal toxicity is not expected in humans. nih.gov

Comparative Analysis across Mouse, Rat, and Dog Models

The metabolic disposition of empagliflozin exhibits notable variations across different nonclinical species, particularly when compared to humans. While glucuronidation is the primary metabolic pathway in humans, oxidative metabolism is more prominent in mice, rats, and dogs. fda.goveuropa.eu Following oral administration, unchanged empagliflozin is the main component in the plasma of mice (36-87%), rats (63-86%), and dogs (69-87%). fda.gov

Oxidative metabolism accounts for a significant portion of empagliflozin's clearance in these animal models, with rates of up to 31% in mice, 20% in rats, and 17% in dogs. fda.gov In contrast, oxidative metabolism is a minor pathway in humans. fda.gov The primary route of excretion for empagliflozin and its metabolites also differs, with fecal excretion being predominant in nonclinical species (61-82%), while in humans, both urine (54%) and feces (41%) are significant routes. fda.goveuropa.eu

Interactive Data Table: Relative Distribution of Empagliflozin and its Metabolites in Plasma

| Compound | Mouse (% AUC) | Rat (% AUC) | Dog (% AUC) |

| Empagliflozin | 30.4 | 17.7 | 9.4 |

| M482/1 | 30.4 | 17.7 | 9.4 |

| M380/1 | 2.4 | 5.3 | 1.8 |

| M468/1 | 3.6 | 3.9 | 1.0 |

| M464/1 | 3.8 | 5.0 | 0.7 |

| M626/3 | 6.1 | - | 1.3 |

| Data based on oral dosing of [14C] empagliflozin. researchgate.net |

Observed Gender Bias in Metabolite Abundance in Nonclinical Species

A notable gender-specific difference in the metabolism of empagliflozin has been observed, particularly in mice. Studies have shown a greater extent of oxidative metabolism in the kidneys of male mice compared to females. tga.gov.au This leads to a significant gender bias in the abundance of certain oxidative metabolites.

Interactive Data Table: Metabolite Distribution in Mouse Kidney (% of Total Radioactivity)

| Metabolite | Male (1 hr) | Male (4 hr) | Female (1 hr) | Female (4 hr) |

| Empagliflozin | 29.2 | 25.5 | 70.9 | 45.8 |

| M482/1 | 19.6 | 25.5 | 12.1 | 30.0 |

| M468/1 | 20.7 | 21.7 | <10 | <10 |

| M464/1 | 15.9 | 13.1 | <10 | <10 |

| M380/1 | <10 | <10 | <10 | <10 |

| Data from a single oral 1000 mg/kg administration. fda.gov |

Mechanistic Elucidation of Hydroxylation Sites and Structural Confirmation of this compound (M468/1)

The formation of this compound (M468/1) occurs through the hydroxylation of the empagliflozin molecule. nih.gov The precise IUPAC name for this metabolite is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(2S)-1,4-dihydroxybutan-2-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol. nih.gov Its structure has been confirmed using mass spectrometry and NMR spectroscopy. researchgate.net

In-depth biotransformation studies, particularly in male mouse kidney microsomes, have shed light on the metabolic pathways. These studies identified a cyclic hemiacetal metabolite (M466/2) that is formed in significantly higher levels in male samples. researchgate.nettandfonline.com This unstable intermediate can degrade to form 4-hydroxycrotonaldehyde (4-OH-CTA), a reactive and cytotoxic species. europa.euresearchgate.nettandfonline.com The formation of M468/1 is part of this oxidative metabolism pathway. fda.govfda.gov

Preclinical Disposition and Pharmacokinetics of 1 Hydroxy Empagliflozin M468/1

Quantitative Assessment of 1-Hydroxy Empagliflozin (B1684318) (M468/1) in Preclinical Biological Matrices

The quantitative analysis of 1-Hydroxy Empagliflozin (M468/1) in plasma, urine, and feces of preclinical species, including mice, rats, and dogs, provides foundational data for understanding its pharmacokinetic profile.

Plasma Pharmacokinetics in Animal Models (e.g., mice, rats, dogs)

Following oral administration of [14C]-empagliflozin, this compound (M468/1), a tetrahydrofuran (B95107) ring-opened dihydroxyl metabolite, was identified as a circulating metabolite in the plasma of mice, rats, and dogs. The relative exposure to this metabolite, as a percentage of total plasma radioactivity, varied across the species studied.

In male and female mice administered a 250 mg/kg oral dose, M468/1 accounted for 3.6% and 0.4% of the plasma radioactivity (AUC0-24h), respectively. In rats receiving a 5 mg/kg oral dose, the exposure was higher, representing 3.9% in males and 5.3% in females of the plasma radioactivity (AUC0-8h). In dogs, at a 5 mg/kg oral dose, the presence of M468/1 was comparatively lower, constituting 1.0% and 0.7% of the plasma radioactivity (AUC0-8h) in males and females, respectively annexpublishers.coresearchgate.net.

| Species | Sex | % of Plasma Radioactivity (AUC) |

|---|---|---|

| Mouse | Male | 3.6 |

| Female | 0.4 | |

| Rat | Male | 3.9 |

| Female | 5.3 | |

| Dog | Male | 1.0 |

| Female | 0.7 |

Distribution Profile in Urine and Feces of Preclinical Species

The excretion of this compound (M468/1) was observed in both urine and feces of preclinical species, with the primary route of elimination for total radioactivity being feces.

Fecal Excretion: Following a single oral dose of [14C]-empagliflozin, M468/1 was detected in the feces of all three species. In mice, it accounted for a minor percentage of the administered dose. In rats, M468/1 was also present in the feces. Similarly, in dogs, M468/1 was identified as a fecal metabolite researchgate.net.

Urinary Excretion: In mice, after an oral dose of 250 mg/kg of [14C]-empagliflozin, 36.4% of the radioactive dose was recovered in urine from males and 44.6% from females annexpublishers.co. Within the metabolite profile of urine, M468/1 was present, although it was not the most abundant metabolite. In rats, following a 5 mg/kg oral dose, 27.4% of the administered radioactivity was excreted in the urine of males and 28.6% in females annexpublishers.coannexpublishers.com. M468/1 was a component of the urinary metabolites. In dogs, after a 5 mg/kg oral dose, urinary excretion of total radioactivity was also observed, with M468/1 being one of the identified metabolites researchgate.net. While present, M468/1 was consistently a minor metabolite in the urine across all species compared to other metabolites like M482/1 annexpublishers.co.

Biliary Excretion in Rats: In bile duct-cannulated male rats, M468/1 was also detected in the bile, indicating that biliary excretion contributes to its elimination in this species researchgate.net.

| Species | Matrix | Presence of this compound (M468/1) |

|---|---|---|

| Mouse | Urine | Detected |

| Feces | Detected | |

| Rat | Urine | Detected |

| Feces | Detected | |

| Bile | Detected | |

| Dog | Urine | Detected |

| Feces | Detected |

Evaluation of Further Metabolism and Elimination Pathways of this compound (M468/1)

Currently, there is a lack of publicly available scientific literature detailing the further metabolism and specific elimination pathways of this compound (M468/1) following its formation from the parent compound, empagliflozin. Preclinical studies have focused on the characterization of the primary metabolites of empagliflozin, including the identification and quantification of M468/1. However, dedicated studies investigating whether M468/1 undergoes subsequent biotransformation to form secondary metabolites have not been reported. The primary route of elimination for empagliflozin and its metabolites as a whole is through the feces fda.gov.

Investigations into Potential Interactions with Drug Transporters in In Vitro and Preclinical Systems

There is no specific information available in the reviewed scientific literature regarding in vitro or preclinical studies conducted to evaluate the potential of this compound (M468/1) to interact with drug transporters. Research has primarily focused on the interaction of the parent drug, empagliflozin, with various transporters. Therefore, it is unknown whether M468/1 is a substrate, inhibitor, or inducer of key drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), Organic Cation Transporters (OCTs), or Organic Anion Transporting Polypeptides (OATPs).

Molecular Interactions and Pharmacological Activity Assessment of 1 Hydroxy Empagliflozin M468/1

In Vitro Receptor Binding and Target Affinity Studies (e.g., SGLT2) for the Metabolite

Detailed in vitro studies quantifying the binding affinity of 1-Hydroxy Empagliflozin (B1684318) (M468/1) to the SGLT2 receptor are not extensively available in publicly accessible scientific literature. The parent compound, empagliflozin, is a potent and highly selective SGLT2 inhibitor. Its high affinity is largely attributed to the interactions between the hydroxyl groups of its glucose moiety and the SGLT2 protein. nih.govnih.govyoutube.com

While specific binding data such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) for 1-Hydroxy Empagliflozin are not reported, the structural similarity to the parent compound suggests a potential for interaction with the SGLT2 transporter. However, without empirical data, the precise affinity of this metabolite for SGLT2 remains undetermined.

Assessment of Functional Activity in Cellular and Preclinical Models (e.g., glucose transport inhibition, if any)

Comprehensive assessments of the functional activity of this compound in cellular and preclinical models, specifically concerning the inhibition of glucose transport, are not detailed in the available scientific literature. For the parent drug, empagliflozin, its mechanism of action is well-established, involving the inhibition of SGLT2 to reduce renal glucose reabsorption and increase urinary glucose excretion. jchr.orgresearchgate.net This activity has been demonstrated in various in vitro and in vivo models.

Given the absence of specific studies on this compound, its capacity to inhibit glucose transport in cellular assays or to elicit a significant physiological response in preclinical models remains speculative. Further research is required to elucidate the functional activity, if any, of this metabolite.

Structure-Activity Relationship (SAR) Studies of Hydroxylated Empagliflozin Analogs and Metabolites

Structure-activity relationship (SAR) studies for empagliflozin and its analogs have consistently highlighted the critical role of the glucose moiety and its hydroxyl groups in SGLT2 binding and inhibitory activity. nih.govyoutube.com Modifications to these hydroxyl groups, such as methylation or removal, have been shown to significantly decrease the inhibitory potency against SGLT2. nih.govbohrium.com This suggests that the precise arrangement and availability of these hydroxyl groups are paramount for effective interaction with the transporter.

Potential for Pharmacodynamic Contribution of this compound (M468/1) in Preclinical Efficacy Models (if active)

While direct evidence of the pharmacological activity of this compound (M468/1) is limited, its presence in the systemic circulation of preclinical species has been confirmed. A study on the biotransformation of empagliflozin in mice, rats, and dogs identified M468/1 as a circulating metabolite. The relative plasma exposure of this metabolite, as a percentage of the total drug-related material's area under the curve (AUC), was quantified in these species.

| Species | Sex | Relative Plasma Exposure of this compound (M468/1) (%AUC) |

|---|---|---|

| Mouse | Male | 3.6 |

| Mouse | Female | 0.4 |

| Rat | Male | 3.9 |

| Rat | Female | 5.3 |

| Dog | Male | 1.0 |

| Dog | Female | 0.7 |

The data indicates that this compound is present in the plasma of these preclinical models, with varying degrees of exposure depending on the species and sex. The highest relative exposure was observed in female rats.

Lack of Specific Publicly Available Data on the Bioanalysis of this compound (M468/1)

A comprehensive search for detailed analytical methodologies for the detection and quantification of this compound, also known as metabolite M468/1, did not yield specific results for this compound. The publicly available scientific literature and documentation predominantly focus on the parent drug, empagliflozin.

While the general principles of bioanalytical method development and validation for small molecules would apply to this compound, specific data required to populate the requested article outline for this particular metabolite are not available in the public domain. This includes detailed information on:

Sample Preparation Techniques: Specific protocols for the extraction of this compound from biological matrices like plasma, urine, or tissue homogenates.

Chromatographic Separation: Optimized liquid chromatography conditions specifically for the separation of this compound from its parent compound and other metabolites.

Mass Spectrometry Detection: Details on the mass spectrometry parameters for this compound, such as its specific Multiple Reaction Monitoring (MRM) transitions.

Internal Standards: Information on the specific internal standards used for the accurate quantification of this compound.

Bioanalytical Method Validation: Performance characteristics of a validated bioanalytical method for this compound, including its linearity, precision, accuracy, and recovery data.

The development and validation of such analytical methods are often conducted by pharmaceutical companies during drug development and may be submitted to regulatory agencies as part of the drug approval process. However, this detailed information is frequently proprietary and not always published in peer-reviewed journals.

Therefore, due to the absence of specific, publicly available scientific data for this compound (M468/1), it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this metabolite.

Chemical Synthesis and Derivatization of 1 Hydroxy Empagliflozin M468/1

Synthetic Routes for Laboratory Preparation of 1-Hydroxy Empagliflozin (B1684318) (M468/1)

A primary synthetic strategy involves the coupling of a protected glucose derivative with a functionalized aromatic aglycone. The key steps are outlined below:

Preparation of the Aglycone Moiety : The synthesis begins with the preparation of the diarylmethane aglycone, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. This is typically achieved through multi-step synthesis starting from materials like 5-bromo-2-chlorobenzoic acid and (S)-3-hydroxytetrahydrofuran. informahealthcare.comgoogleapis.com

Formation of the Organometallic Reagent : The prepared aryl bromide is converted into a more reactive organometallic species. This is commonly done via a halogen-metal exchange reaction, for instance, by treating the aryl bromide with n-butyllithium (n-BuLi) or by forming a Grignard reagent like isopropylmagnesium chloride/lithium chloride (i-PrMgCl/LiCl) at low temperatures (e.g., -70 to -80 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). informahealthcare.comgoogle.com

Coupling with Protected Gluconolactone (B72293) : The organometallic reagent is then reacted with a protected form of D-glucono-1,5-lactone, typically 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. google.com This addition reaction opens the lactone ring and forms the desired C-glucoside bond, directly yielding the protected form of 1-Hydroxy Empagliflozin. informahealthcare.com

Deprotection/Hydrolysis : The reaction is typically quenched with an acid, such as methanesulfonic acid in methanol (B129727) or aqueous hydrochloric acid. google.comias.ac.in This step serves to hydrolyze the silyl (B83357) protecting groups from the glucose moiety, yielding the final this compound compound. google.com

In the synthesis of Empagliflozin, this lactol intermediate would then undergo a stereoselective reduction (e.g., using triethylsilane and a Lewis acid like BF₃·OEt₂ or AlCl₃) to remove the anomeric hydroxyl group and form the final C-glucoside product. nih.govresearchgate.net To prepare this compound, this final reduction step is omitted, and the intermediate is isolated after deprotection.

A representative reaction scheme is the addition of the lithiated aglycone to the protected gluconolactone, followed by acidic workup.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | n-BuLi or i-PrMgCl/LiCl, THF, -78 °C | Aryl lithium/magnesium reagent |

| 2 | Aryl organometallic reagent, 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone | THF, -78 °C | Protected lactol intermediate |

| 3 | Protected lactol intermediate | Methanesulfonic acid/Methanol or aq. HCl | This compound |

Stereochemical Considerations and Control in the Synthesis of Hydroxylated Analogs

Stereochemical control is a paramount challenge in the synthesis of Empagliflozin and its analogs, including this compound. The desired product has a specific stereochemistry derived from its natural D-glucose precursor and the chiral (S)-tetrahydrofuran-3-ol ether linkage. google.com

The formation of the C-C bond between the aryl group and the anomeric carbon (C-1) of the glucose ring creates a new stereocenter. The addition of the organometallic reagent to the planar carbonyl of the gluconolactone can result in a mixture of two diastereomers (anomers) at the C-1 position, designated as α and β. In the case of this compound, this results in two possible epimers.

Key factors influencing stereochemical outcomes include:

Chiral Starting Materials : The synthesis relies on optically pure starting materials, namely D-glucono-1,5-lactone and (S)-3-hydroxytetrahydrofuran, to establish the inherent stereochemistry of the molecule. informahealthcare.com

Reaction Conditions : The temperature, solvent, and nature of the organometallic reagent can influence the facial selectivity of the nucleophilic attack on the lactone. Low temperatures are critical to maintaining stereochemical integrity and preventing side reactions. google.com

Lewis Acids : In the subsequent reduction step to form Empagliflozin, Lewis acids like AlCl₃ or BF₃·OEt₂ are used not only to activate the reducing agent but also to control the stereochemistry, strongly favoring the formation of the desired β-anomer. nih.gov While this reduction is omitted for the synthesis of this compound, the choice of acid during deprotection can influence the equilibrium between the α and β anomers of the final hemiacetal product.

The final isolated this compound may exist as an equilibrium mixture of the α and β anomers in solution. Chromatographic purification is often required to isolate a specific anomer or to characterize the mixture.

Preparation of Isotope-Labeled Analogs for Metabolic and Disposition Research

Isotope-labeled compounds are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis. annexpublishers.com The synthesis of labeled this compound can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C) or radioisotopes (e.g., ¹⁴C) into the molecule.

Synthetic strategies for labeling are adapted from the established routes for unlabeled Empagliflozin: nih.govsigmaaldrich.com

Labeling the Glucose Moiety : A common approach is to start with an isotopically labeled glucose derivative. For example, using commercially available D-glucose-[¹³C₆] or ¹⁴C-labeled D-(+)-gluconic acid δ-lactone allows for the incorporation of the label into the pyranose ring of the final product. researchgate.netnih.govresearchgate.net

Labeling the Aglycone : The isotope can also be introduced into the aromatic portion of the molecule. This can be done by starting with a labeled precursor, such as ¹⁴C-uniformly labeled phenol, which would be carried through the multi-step synthesis of the diarylmethane aglycone. researchgate.netnih.gov Another strategy involves introducing the label at the benzylic position, which is a site of metabolic activity.

Deuterium (B1214612) Labeling : For use as an internal standard in mass spectrometry-based assays, deuterium-labeled analogs are often prepared. Empagliflozin-d4 is a known standard where deuterium atoms are incorporated into the structure. ajpps.orgmedchemexpress.com A similar approach can be used to synthesize deuterated this compound, often by using deuterated reducing agents or building blocks during the synthesis of the aglycone.

The table below summarizes common isotope labeling strategies applicable to the synthesis of this compound.

| Labeling Position | Isotope | Labeled Precursor | Purpose |

| Glucose Ring | ¹³C or ¹⁴C | D-Glucose-[¹³C₆] or [¹⁴C]-D-gluconolactone | Metabolic fate of the glucose moiety researchgate.netnih.gov |

| Benzylic Carbon | ¹⁴C | Labeled benzyl (B1604629) halide precursor | Tracing metabolism at the benzylic site nih.gov |

| Aromatic Rings | ¹⁴C | [¹⁴C]-Phenol | General ADME studies researchgate.net |

| Various Positions | ²H (Deuterium) | Deuterated synthetic precursors | Internal standard for quantitative analysis medchemexpress.com |

Chemical Derivatization Strategies for Enhanced Characterization and Analytical Standard Generation

Chemical derivatization is a valuable technique used to modify the structure of an analyte to improve its analytical properties for techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). For this compound, derivatization can enhance thermal stability, improve chromatographic peak shape, and increase ionization efficiency for mass spectrometric detection. It is also a method to generate unique analytical standards of its derivatives.

The multiple hydroxyl groups on the glucose moiety of this compound make it polar and non-volatile, rendering it unsuitable for direct GC analysis. Derivatization is therefore essential for such methods and can be beneficial for LC-MS.

Common derivatization strategies include:

Silylation : This involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl (B98337) chloride (TMSCl), to form trimethylsilyl (TMS) ethers. This process is routine in the synthesis of Empagliflozin for protecting the glucose hydroxyls. google.com The resulting TMS derivatives are more volatile and thermally stable.

Acylation : Acetylation is another common strategy, where hydroxyl groups are converted to acetate (B1210297) esters using reagents like acetic anhydride (B1165640) in the presence of a base like pyridine. google.com This is also a protection strategy used in synthesis. googleapis.com The resulting acetylated compound is less polar and can be more readily analyzed.

Methylation : Methylation of hydroxyl and carboxylic acid groups can be performed using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to form methyl ethers, which can improve analytical performance.

These derivatization reactions not only facilitate analysis but also help in the structural confirmation of the compound by observing the expected mass shifts in the mass spectrum. For instance, each TMS group adds 72 Da to the molecular weight, providing a clear indication of the number of derivatized hydroxyl groups. Such derivatized forms can also be purified and used as distinct analytical standards for impurity profiling. medchemexpress.commathewsopenaccess.com

Toxicological Assessment and Mechanistic Safety Implications of 1 Hydroxy Empagliflozin M468/1 in Preclinical Contexts

In Vitro Cytotoxicity and Genotoxicity Studies of the Metabolite (if reported)

Direct in vitro studies on the identified metabolite 1-Hydroxy Empagliflozin (B1684318) (M468/1) are not extensively detailed in publicly available literature. However, research into the effects of empagliflozin's oxidative metabolites provides relevant insights.

An in vitro study investigating an oxidative metabolite of empagliflozin demonstrated that it was cytotoxic to renal tubular cells. nih.gov In contrast, the parent compound, empagliflozin, did not exhibit cytotoxicity or mitogenic activity in the same primary mouse renal tubular epithelial (mRTE) cell model. nih.govresearchgate.net

Regarding genotoxicity, comprehensive assessments have indicated that empagliflozin itself is not genotoxic. researchgate.net The aforementioned oxidative metabolite, despite showing cytotoxicity, was also found to be not genotoxic. nih.gov This suggests that the observed cellular toxicity may occur through a non-genotoxic mechanism. Another distinct oxidative metabolite, M466/2, was also confirmed to be non-genotoxic in investigative studies. researchgate.net

| Compound | Assay Type | Cell Model | Result | Source |

|---|---|---|---|---|

| Empagliflozin | Cytotoxicity / Mitogenicity | Primary Mouse Renal Tubular Epithelial (mRTE) Cells | Non-cytotoxic, Non-mitogenic | nih.govresearchgate.net |

| Empagliflozin | Genotoxicity | General Battery | Non-genotoxic | researchgate.net |

| Oxidative Metabolite | Cytotoxicity | Renal Tubular Cells | Cytotoxic | nih.gov |

| Oxidative Metabolite | Genotoxicity | Not Specified | Non-genotoxic | nih.gov |

| Oxidative Metabolite (M466/2) | Genotoxicity | Not Specified | Non-genotoxic | researchgate.net |

In Silico Prediction of Toxicity Profiles for 1-Hydroxy Empagliflozin (M468/1)

In silico toxicology employs computational models to predict the potential toxicity of chemical structures, offering an efficient strategy for risk assessment of metabolites. scielo.br This approach is endorsed by many regulatory agencies and is particularly valuable for drugs intended for chronic use. scielo.brscielo.br

The toxicological assessment of empagliflozin metabolites has been performed using complementary in silico methodologies, including statistical-based models and expert rule-based systems. scielo.br

Expert Rule-Based Models : Systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) utilize a knowledge base of structure-activity relationships to predict toxicity based on structural alerts.

Statistical-Based Models : Platforms such as CASE Ultra (Computer Automated Structure Evaluation) and MultiCASE apply machine learning and quantitative structure-activity relationship ((Q)SAR) algorithms to correlate molecular structures and fragments with biological activity, including toxicity. scielo.brfda.gov

These computational tools are used to predict a range of toxicological endpoints, from mutagenicity to organ-specific toxicities, by identifying structural features associated with known hazards. fda.gov

In silico analyses of empagliflozin and its metabolites have yielded specific predictions for key toxicological endpoints. A comprehensive assessment predicted that empagliflozin and its metabolites, including Phase I oxidative products, pose no mutagenic or tumorigenic risks. scielo.brscielo.br

However, potential risks were identified for specific organ toxicities:

Hepatotoxicity : The Phase I metabolite M3-1, an oxidative product, was recognized as a potential hepatotoxic compound. scielo.brscielo.br

Reproductive Toxicity : The parent drug, empagliflozin, and one of its glucuronide metabolites (M3-4) were predicted to have a risk for reproductive toxicity. scielo.brscielo.br This aligns with pharmacovigilance data suggesting that SGLT2 inhibitors as a class are associated with reports of reproductive adverse effects. scielo.br

| Compound | Predicted Endpoint | Prediction Result | Source |

|---|---|---|---|

| Empagliflozin & Metabolites | Mutagenicity | No Risk Predicted | scielo.brscielo.br |

| Empagliflozin & Metabolites | Tumorigenicity | No Risk Predicted | scielo.brscielo.br |

| Metabolite M3-1 (Oxidative) | Hepatotoxicity | Potential Risk | scielo.brscielo.br |

| Empagliflozin | Reproductive Toxicity | Risk Predicted | scielo.br |

| Metabolite M3-4 (Glucuronide) | Reproductive Toxicity | Risk Predicted | scielo.br |

Metabolite-Specific Toxicological Mechanisms and Pathways (e.g., reactive metabolite formation, if reported)

While direct evidence on the formation of reactive metabolites from this compound (M468/1) is not specified, studies on other oxidative metabolites of empagliflozin provide a potential mechanistic framework. The formation of electrophilic, reactive intermediates is a key mechanism for drug-induced toxicity.

Research has identified an oxidative empagliflozin metabolite, M466/2, which undergoes spontaneous degradation to form a reactive aldehyde, 4-hydroxycrotonaldehyde (CTA). researchgate.net This reactive species was shown to be responsible for the cytotoxicity observed in renal tubule cells in vitro. researchgate.net This finding establishes a plausible mechanistic pathway where the oxidative metabolism of empagliflozin can lead to the formation of a cytotoxic reactive intermediate. Although this was demonstrated for a different metabolite, it highlights a potential toxicological pathway for other oxidative metabolites.

Contribution of this compound (M468/1) to Overall Preclinical Toxicity Profiles of Empagliflozin (mechanistic understanding)

The contribution of metabolites is crucial for understanding the complete preclinical toxicity profile of a drug. In the case of empagliflozin, long-term carcinogenicity studies revealed renal tubular adenomas and carcinomas, but only in male mice administered high doses. researchgate.net The parent drug itself was determined to be non-genotoxic, suggesting an indirect, metabolite-driven mechanism for this species- and sex-specific finding. researchgate.net

The Australian Therapeutic Goods Administration (TGA) assessment report noted that a specific metabolic pathway is predominant in the kidneys of male mice, leading to metabolite levels up to seven times higher than in female mice. tga.gov.au The report stated that metabolites from this pathway are cytotoxic and/or genotoxic and that their involvement in the formation of these renal lesions is plausible. tga.gov.au

Further investigation identified a major oxidative metabolite (M466/2) that was predominantly formed in the male mouse kidney. researchgate.net The subsequent cytotoxicity induced by this metabolite and its reactive degradation products is believed to promote chronic low-level renal injury and regenerative cellular proliferation. researchgate.net This provides a mechanistic understanding for the male mouse-specific renal tumors, supporting a non-genotoxic, metabolite-driven tumorigenesis pathway that is not considered relevant to humans due to the species-specific nature of the metabolic pathway. researchgate.netresearchgate.net

Significance of 1 Hydroxy Empagliflozin M468/1 in Preclinical Drug Discovery and Development

Role in Metabolic Stability and Early Drug Profiling of Empagliflozin (B1684318)

In the early stages of drug discovery, understanding the metabolic fate of a new chemical entity is paramount. For Empagliflozin, the primary route of metabolism in humans is glucuronidation, which results in the formation of inactive glucuronide conjugates. researchgate.netdovepress.com Oxidation represents a minor metabolic pathway. nih.govbohrium.com This metabolic profile suggests that hydroxylated metabolites, such as 1-Hydroxy Empagliflozin, are not formed in significant amounts in humans.

The characterization of potential metabolites like this compound is crucial for building a comprehensive metabolic profile of the parent drug. Early identification and synthesis of such compounds allow for their use as reference standards in analytical methods to probe for their presence in in vitro and in vivo preclinical studies. Although this compound is not a major human metabolite, its assessment during early drug profiling helps to confirm the metabolic pathways and to ensure that no unexpected or disproportionate metabolites are formed in preclinical species compared to humans.

Table 1: Key Characteristics of Empagliflozin and this compound

| Feature | Empagliflozin | This compound |

| Primary Role | Active Pharmaceutical Ingredient (SGLT2 Inhibitor) | Impurity / Potential Minor Metabolite |

| Primary Metabolic Pathway of Parent Drug | Glucuronidation | - |

| Significance in Early Profiling | Evaluation of efficacy and safety | Characterization of metabolic pathways and impurity profile |

Implications for Cross-Species Extrapolation in Preclinical Research and Risk Assessment

Preclinical studies in animal models are fundamental for assessing the safety and efficacy of a new drug before it is administered to humans. However, differences in drug metabolism between species can complicate the extrapolation of preclinical findings to clinical outcomes.

A notable study investigating the metabolism of Empagliflozin revealed significant sex-, species-, and tissue-specific differences. nih.govbohrium.com Specifically, a hemiacetal metabolite of Empagliflozin (M466/2) was found to be predominantly formed in the kidney microsomes of male mice. nih.govbohrium.com This metabolite is unstable and degrades to form other products. nih.govbohrium.com While this specific metabolite is not this compound, this finding highlights the critical importance of understanding species-specific metabolic pathways.

The presence of unique metabolites in certain preclinical species necessitates a thorough risk assessment. If a metabolite like this compound were found to be formed in significant amounts in a preclinical species but not in humans, regulatory guidelines would require a comprehensive safety evaluation of that metabolite. Therefore, the identification and quantification of all metabolites, including minor ones, across different species is a critical step in preclinical risk assessment. This ensures that any potential toxicity observed in animal studies can be correctly attributed to either the parent drug or a species-specific metabolite, thus allowing for a more accurate prediction of human risk.

Table 2: Considerations for Cross-Species Extrapolation

| Factor | Implication for Preclinical Research |

| Species-Specific Metabolism | Potential for formation of unique or disproportionate metabolites in animals compared to humans. |

| Metabolite-Mediated Toxicity | Need to assess the safety of metabolites that are not present or are present at much lower concentrations in humans. |

| Regulatory Requirements | Guidelines often require the toxicological assessment of any human metabolite that constitutes more than 10% of the total drug-related exposure. For animal-specific metabolites, a thorough safety evaluation is also warranted. |

Importance in Impurity Profiling and Quality Control of Active Pharmaceutical Ingredients

Beyond its potential role as a metabolite, this compound is recognized as a process-related impurity that can arise during the synthesis of the Empagliflozin API. synthinkchemicals.comnih.govalentris.org The presence of impurities in a drug substance, even in small amounts, can potentially affect its efficacy and safety. synthinkchemicals.com Therefore, stringent control of impurities is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory authorities.

The identification, characterization, and quantification of impurities such as this compound are essential components of the drug development process. synthinkchemicals.comnih.govalentris.org This involves the development of highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to detect and measure the levels of these impurities in each batch of the API. oup.comdntb.gov.ua

Reference standards of this compound are crucial for the validation of these analytical methods. They allow for the accurate identification and quantification of this impurity, ensuring that its levels remain below the established safety thresholds. The continuous monitoring of impurity profiles throughout the lifecycle of a drug product is a key element of good manufacturing practices (GMP) and ensures the consistent quality and safety of the medication.

Table 3: Role of this compound in Quality Control

| Aspect | Importance |

| Impurity Identification | Characterizing all potential impurities in the Empagliflozin API. |

| Analytical Method Development | Using this compound as a reference standard to develop and validate methods for its detection and quantification. |

| Batch Release Testing | Ensuring that the level of this compound in each batch of Empagliflozin is within the acceptable limits. |

| Stability Studies | Monitoring the formation of impurities over time to establish the shelf-life of the drug substance. |

Future Research Directions for Hydroxylated SGLT2 Inhibitor Metabolites and their Biological Impact

While the primary focus of research on SGLT2 inhibitors has been on the parent compounds, there is a growing interest in understanding the potential biological activities of their metabolites. Although hydroxylated metabolites of Empagliflozin are considered minor in humans, further research in this area could provide valuable insights.

Future research could focus on several key areas:

Pharmacological Activity: Investigating whether hydroxylated metabolites of SGLT2 inhibitors, including this compound, retain any pharmacological activity at the SGLT2 transporter or other biological targets. While many drug metabolites are inactive, some can exhibit similar, different, or even opposing pharmacological effects to the parent drug.

Off-Target Effects: Assessing the potential for off-target effects of these metabolites. This is particularly important for metabolites that may be formed in higher concentrations in specific tissues or in certain patient populations.

Biomarkers of Metabolism: Exploring the utility of minor metabolites as potential biomarkers of drug metabolism or drug-drug interactions. Variations in the levels of these metabolites could reflect individual differences in drug-metabolizing enzymes. nih.gov

Advanced Analytical Techniques: The development of more sensitive and sophisticated analytical techniques could enable a more detailed characterization of the full spectrum of metabolites of SGLT2 inhibitors, even those present at very low concentrations. nih.govresearchgate.net

Q & A

Q. What are the key synthetic pathways and characterization techniques for 1-Hydroxy Empagliflozin?

Methodological Answer: this compound is synthesized via a six-step reaction, including hydroxylation and crystallization. Characterization involves single-crystal X-ray diffraction for structural elucidation, complemented by NMR, IR, and Raman spectroscopy for functional group validation. Computational methods like Density Functional Theory (DFT) are used to predict spectral properties (e.g., ECD spectra) and cross-validate experimental data .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound in preclinical studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Stability studies under varying pH, temperature, and solvent conditions are conducted using accelerated degradation protocols. Thermodynamic properties (e.g., solubility) are modeled via the Apelblat equation and NRTL model in pure and binary solvent systems .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

Methodological Answer: Follow ICH guidelines for robust experimental documentation:

- Detailed reaction conditions (catalyst, solvent ratios, temperature).

- Raw data (e.g., NMR spectra, crystallization parameters) in supplementary materials.

- Cross-validation using independent techniques (e.g., comparing DFT-predicted vs. experimental IR spectra) .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectral data for this compound be resolved?

Methodological Answer:

- Step 1 : Re-examine basis sets and solvation models in DFT calculations.

- Step 2 : Validate experimental conditions (e.g., solvent polarity, crystal packing effects).

- Step 3 : Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation. Case studies show that discrepancies in ECD spectra often arise from conformational flexibility, requiring molecular dynamics simulations .

Q. What thermodynamic models best predict the solubility of this compound in complex solvent systems?

Methodological Answer: The modified Apelblat equation is optimal for pure solvents, while the Jouyban-Acree model excels in binary systems. For industrial-relevant mixtures, the NRTL model accounts for activity coefficients and non-ideal interactions. Researchers should report λh parameters and Gibbs free energy changes (ΔG) for reproducibility .

Q. How does this compound’s pharmacological profile extend beyond SGLT2 inhibition?

Methodological Answer:

- Mechanistic Studies : Use knockout animal models to isolate SGLT2-independent pathways (e.g., uric acid modulation in heart failure).

- Clinical Data : Pooled meta-analyses (e.g., EMPEROR-Reduced trial) show empagliflozin reduces serum uric acid (SUA) independently of glucose control, suggesting secondary renoprotective effects. Subgroup analyses confirm SUA-linked mortality benefits .

Clinical and Translational Research

Q. What statistical strategies address heterogeneity in meta-analyses of empagliflozin trials?

Methodological Answer:

- Individual Participant Data (IPD) : Preferable over aggregate data to adjust for covariates (e.g., renal function, SUA levels).

- Sensitivity Analysis : Exclude trials with divergent methodologies (e.g., EMPA-REG OUTCOME vs. EMPEROR-Reduced).

- Bayesian Networks : Model dose-response relationships when comparing 10 mg and 25 mg doses .

Q. How should researchers mitigate bias in long-term safety assessments of this compound?

Methodological Answer:

- Endpoint Selection : Prioritize adverse events (AEs) with known SGLT2 inhibitor class effects (e.g., genital infections, ketoacidosis).

- Blinding Protocols : Use placebo-controlled designs with centralized AE adjudication.

- Subgroup Stratification : Pre-specify subgroups (e.g., diabetic vs. non-diabetic cohorts) to avoid post-hoc data dredging .

Methodological and Reporting Standards

What frameworks ensure rigor in formulating research questions for this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

Q. How can researchers optimize data transparency in publications?

Methodological Answer:

- Supplementary Materials : Include raw spectral data, crystallization protocols, and DFT input files.

- Reproducibility Checklists : Adopt PRISMA guidelines for meta-analyses and CONSORT for clinical trials.

- Code Sharing : Publish computational scripts (e.g., Gaussian input files) on repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.